(2S,3R)-2,3-dimethylmorpholine
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Overview
Description
(2S,3R)-2,3-dimethylmorpholine is a chiral morpholine derivative with two methyl groups attached to the second and third carbon atoms in the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2,3-dimethylmorpholine typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a 2,3-dimethylmorpholine derivative, using a chiral catalyst. The reaction conditions often include hydrogen gas, a solvent like ethanol or methanol, and a chiral catalyst such as a rhodium or ruthenium complex .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as crystallization or chromatography to ensure high enantiomeric purity .
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2,3-dimethylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride to produce reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms in the morpholine ring, using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted morpholine derivatives .
Scientific Research Applications
(2S,3R)-2,3-dimethylmorpholine has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound can be used in the production of agrochemicals and other fine chemicals .
Mechanism of Action
The mechanism of action of (2S,3R)-2,3-dimethylmorpholine depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely, but the compound’s stereochemistry often plays a crucial role in its interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- (2S,3R)-3-methylglutamate
- (2S,3R)-3-amino-2-hydroxydecanoic acid
- (2S,3R)-2-bromo-2,3-diphenylbutane
Uniqueness
(2S,3R)-2,3-dimethylmorpholine is unique due to its specific stereochemistry, which can impart distinct physical and chemical properties compared to its diastereomers and enantiomers. This uniqueness makes it valuable in applications requiring high enantiomeric purity and specific chiral interactions .
Properties
Molecular Formula |
C6H13NO |
---|---|
Molecular Weight |
115.17 g/mol |
IUPAC Name |
(2S,3R)-2,3-dimethylmorpholine |
InChI |
InChI=1S/C6H13NO/c1-5-6(2)8-4-3-7-5/h5-7H,3-4H2,1-2H3/t5-,6+/m1/s1 |
InChI Key |
LTJFPCBECZHXNS-RITPCOANSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](OCCN1)C |
Canonical SMILES |
CC1C(OCCN1)C |
Origin of Product |
United States |
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